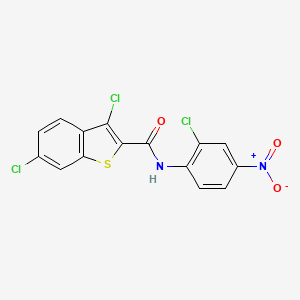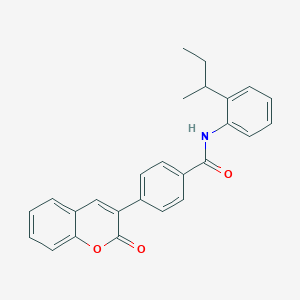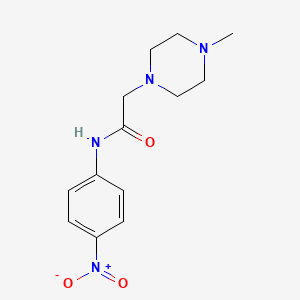![molecular formula C11H17BrClNO B4135358 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4135358.png)
4-[(3-bromobenzyl)amino]-1-butanol hydrochloride
Übersicht
Beschreibung
4-[(3-bromobenzyl)amino]-1-butanol hydrochloride, also known as JNJ-26481585, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the histone deacetylase 6 (HDAC6) enzyme, which is involved in the regulation of several cellular processes, including cell migration, protein degradation, and aggresome formation.
Wirkmechanismus
The HDAC6 enzyme is responsible for the deacetylation of α-tubulin, a major component of the microtubule cytoskeleton. This deacetylation leads to the destabilization of microtubules and the promotion of cell migration and invasion. 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride selectively inhibits HDAC6, leading to the accumulation of acetylated α-tubulin and the stabilization of microtubules. This stabilization disrupts the cell migration and protein degradation pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride has been shown to have other biochemical and physiological effects. This compound has been shown to enhance the formation of aggresomes, which are cellular structures involved in the clearance of misfolded proteins. In addition, 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride has been shown to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride in lab experiments include its potent and selective inhibition of HDAC6, its ability to enhance the activity of other anticancer agents, and its potential for use in combination therapy. However, the limitations of this compound include its low solubility in aqueous solutions and its potential for off-target effects on other HDAC enzymes.
Zukünftige Richtungen
For the research on 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride include the optimization of its pharmacokinetic properties, the development of more potent and selective HDAC6 inhibitors, and the investigation of its potential for use in combination therapy with other anticancer agents. In addition, further research is needed to elucidate the role of HDAC6 in other cellular processes, such as autophagy and aggresome formation, and to identify other potential therapeutic targets for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
The HDAC6 enzyme has been identified as a potential therapeutic target for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride has been shown to selectively inhibit HDAC6, leading to the accumulation of acetylated proteins and the disruption of cell migration and protein degradation pathways. Preclinical studies have demonstrated the efficacy of this compound in various cancer cell lines, including breast, lung, and colon cancer. In addition, 4-[(3-bromobenzyl)amino]-1-butanol hydrochloride has been shown to enhance the activity of other anticancer agents, such as paclitaxel and doxorubicin, in combination therapy.
Eigenschaften
IUPAC Name |
4-[(3-bromophenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-14;/h3-5,8,13-14H,1-2,6-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKRLUHZQBWONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(acetylamino)ethyl]-3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4135280.png)
![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4135282.png)
![4-[(diphenylacetyl)amino]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4135288.png)

![N-(4-bromo-3-chlorophenyl)-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135306.png)
![3-({4-[4-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B4135317.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4135331.png)
![N'-[2-(2-bromo-4-ethylphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B4135337.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-bromo-3-chlorophenyl)acetamide](/img/structure/B4135344.png)
![1-(1,3-benzodioxol-5-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4135350.png)
![3,4-dichloro-N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4135351.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-5-benzoyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4135352.png)
